Methyl 3-amino-6-iodopyrazine-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of nitrogen-containing iodo-heteroaromatics, including derivatives related to methyl 3-amino-6-iodopyrazine-2-carboxylate, can be achieved through palladium-catalyzed aminocarbonylation reactions. These reactions utilize primary and secondary amines, including amino acid methyl esters, as nucleophiles, allowing for the synthesis of N-substituted nicotinamides and other derivatives of potential biological importance. The use of 2-iodopyridine, 3-iodopyridine, and iodopyrazine as substrates demonstrates the versatility and efficiency of this synthetic approach in accessing a variety of functionalized heteroaromatic compounds (Takács et al., 2007).
Molecular Structure Analysis
The crystal structure and molecular analysis of 3-aminopyrazine-2-carboxylic acid, closely related to the compound of interest, reveal an extensive network of intra- and intermolecular hydrogen bonds. These hydrogen bonds are critical in stabilizing the molecular structure, highlighting the importance of the carboxylic and amino groups in dictating the compound's overall stability and reactivity. The planar nature of the molecules and their stacking along certain crystallographic directions indicate potential pi-pi interactions, which could be relevant in the context of molecular recognition and binding phenomena (Dobson & Gerkin, 1996).
Chemical Reactions and Properties
Methyl 3-amino-6-iodopyrazine-2-carboxylate can undergo various chemical reactions, including homolytic acylation and electrophilic substitution, owing to its functional groups and reactive sites. For instance, the homolytic acylation of related compounds has been demonstrated to produce acylated derivatives, showcasing the reactivity of the amino and carboxylate groups under specific conditions. This reactivity is essential for further functionalization and the synthesis of more complex molecules (Sato & Kadota, 1992).
Scientific Research Applications
Aminocarbonylation of Iodo-Heteroaromatics :
- Palladium-catalyzed aminocarbonylation of iodopyrazine, including Methyl 3-amino-6-iodopyrazine-2-carboxylate, is used to synthesize N-substituted nicotinamides and 3-pyridyl-glyoxylamides, potentially significant in biological applications (Takács et al., 2007).
Synthesis of Pyrazinone Derivatives :
- Methyl 3-amino-2-pyrazinecarboxylate is a key intermediate in synthesizing 3-aroylaminopyrazin-2-carboxylates, which can be converted into various useful pyrazinone derivatives (Wamhoff & Kroth, 1994).
Pteridine Synthesis :
- 3-Aminopyrazine-2-carboxamide, closely related to Methyl 3-amino-6-iodopyrazine-2-carboxylate, is utilized in the synthesis of 3,4-dihydropteridines and subsequent oxidation to pteridines (Albert & Ohta, 1970).
Synthesis of Pyrazine C-Nucleosides :
- Methyl 3-amino-6-iodopyrazine-2-carboxylate is involved in the first synthesis of 2′-deoxy pyrazine C-nucleosides, demonstrating the utility of a convergent approach for synthesizing pyrazine C-nucleosides (Walker et al., 1997).
Synthesis of Guanine Analogue :
- The compound is used in the synthesis of 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a guanine analogue, though this derivative did not show the expected antiviral activity (Ehler et al., 1977).
Electrocatalytic Carboxylation Studies :
- 2-Amino-5-bromopyridine's electrocatalytic carboxylation with CO2 in an ionic liquid to form 6-aminonicotinic acid indicates the potential for similar reactions with related compounds like Methyl 3-amino-6-iodopyrazine-2-carboxylate (Feng et al., 2010).
Safety And Hazards
Methyl 3-amino-6-iodopyrazine-2-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 3-amino-6-iodopyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLARAKNPMCCKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454772 | |
Record name | Methyl 3-amino-6-iodopyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-6-iodopyrazine-2-carboxylate | |
CAS RN |
1458-16-8 | |
Record name | Methyl 3-amino-6-iodopyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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